beta-Naphthoflavanone

Aryl Hydrocarbon Receptor AhR Agonism Transcriptional Activation

Inconsistent AhR agonist sourcing leads to irreproducible CYP induction data. beta-Naphthoflavanone eliminates this variability as the definitive prototypical AhR ligand. • 3.8× greater potency vs α-naphthoflavone (EC50 79 nM) for robust assay validation • Proven in vivo chemopreventive efficacy: 100% reduction in cancer mortality in murine models • Broad systemic CYP1A1 induction across liver, lung, heart, and kidney in rodent studies Supplied with full analytical documentation for procurement confidence.

Molecular Formula C19H14O2
Molecular Weight 274.31
CAS No. 2860-03-9
Cat. No. B600600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Naphthoflavanone
CAS2860-03-9
Molecular FormulaC19H14O2
Molecular Weight274.31
Structural Identifiers
SMILESC1C(OC2=C(C1=O)C3=CC=CC=C3C=C2)C4=CC=CC=C4
InChIInChI=1S/C19H14O2/c20-16-12-18(14-7-2-1-3-8-14)21-17-11-10-13-6-4-5-9-15(13)19(16)17/h1-11,18H,12H2
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Naphthoflavanone: Potent AhR Agonist & CYP1A Modulator


Beta-Naphthoflavanone (β-naphthoflavone, BNF, CAS 2860-03-9), also known as 5,6-benzoflavanone, is a synthetic, non-carcinogenic extended flavonoid that functions as a potent exogenous ligand for the Aryl Hydrocarbon Receptor (AhR) [1]. It serves as a prototypical inducer of cytochrome P450 (CYP) family 1 enzymes (CYP1A1, CYP1A2, CYP1B1) and phase II detoxification enzymes, and is extensively employed as a research tool for investigating xenobiotic metabolism, AhR signaling, and chemical carcinogenesis [2][3]. Unlike other common AhR ligands, its specific profile of enzyme modulation and in vivo efficacy underlies its utility in defined preclinical models of chemoprevention.

AhR pathway activation studies – exogenous ligand for aryl hydrocarbon receptor signaling
CYP1A1/1A2/1B1 induction research – prototypical inducer of cytochrome P450 family 1 enzymes
Chemical carcinogenesis model endpoint – tool compound for xenobiotic metabolism and chemoprevention studies

Why Beta-Naphthoflavanone Cannot Be Substituted


Generic substitution within the naphthoflavone class or with other AhR ligands is scientifically unsound due to fundamental differences in their molecular pharmacology. Key distinctions include the direction of CYP1A modulation (induction vs. inhibition), unique isoform selectivity profiles (CYP1A1 vs. CYP1A2), divergent in vivo physiological effects (e.g., body mass impact, organ-specific enzyme induction), and specific in vivo chemopreventive efficacy that is not recapitulated by its close structural analog α-naphthoflavone [1][2][3]. These disparities can critically alter experimental outcomes and compromise data reproducibility.

Opposing CYP1A isoform preference
α-Naphthoflavone analogs preferentially inhibit CYP1A2, not CYP1A1, potentially shifting metabolic pathway interpretation.
Systemic vs. tissue-selective in vivo induction
Only β-naphthoflavone produces broad organ-level CYP1A1 mRNA elevation and body mass change; α-naphthoflavone lacks this systemic profile.
Model chemoprevention endpoint mismatch
Cancer mortality reduction observed with β-naphthoflavone is not reported for α-naphthoflavone; model-response context may not transfer.

Quantitative Evidence: Differentiating from Key Comparators


Superior AhR Agonist Potency vs. α-Naphthoflavone

Beta-naphthoflavone demonstrates markedly higher potency as an AhR agonist compared to its structural analog α-naphthoflavone. In a yeast-based reporter assay system expressing human AhR, ARNT, and a lacZ reporter gene, β-naphthoflavone activated transcription with an EC50 of 79 nM (7.9 × 10⁻⁸ M), whereas α-naphthoflavone required a 3.8-fold higher concentration (300 nM; 3.0 × 10⁻⁷ M) to achieve the same effect [1].

AhR Agonist Potency
Head-to-head
EC50 79 nM (β-NF) vs 300 nM (α-NF)
Lower concentration supports assay sensitivity review
Yeast reporter system; human AhR/ARNT
Aryl Hydrocarbon Receptor AhR Agonism Transcriptional Activation

Opposing CYP1A1 vs. CYP1A2 Inhibition Selectivity

Structural analogs of β-naphthoflavone exhibit a distinct selectivity profile for inhibiting cytochrome P450 isoforms. A study of novel flavone derivatives demonstrated that compounds with a β-naphthoflavone-like structure show preferential inhibition of CYP1A1. In contrast, α-naphthoflavone-like and 5-hydroxyflavone derivatives preferentially inhibited CYP1A2 [1][2]. This structural class-level distinction is critical for selecting the appropriate tool compound for isoform-specific studies.

CYP1A Isoform Selectivity
Class-level
β-NF-like: CYP1A1-preferring; α-NF-like: CYP1A2-preferring
Isoform-specific study design context
Recombinant enzyme inhibition assay
CYP1A1 CYP1A2 Isoform Selectivity Enzyme Inhibition

Contrasting In Vivo Effects on Body Mass and CYP1A1

In vivo administration of β-naphthoflavone to rats produces a distinct physiological and biochemical signature compared to α-naphthoflavone. A 5-day intraperitoneal treatment with β-naphthoflavone resulted in a significant 12% loss of total body mass and a dramatic elevation of CYP1A1 mRNA across multiple organs (liver, lung, heart, kidney). In contrast, α-naphthoflavone treatment had no significant effect on body mass and caused only minor, tissue-restricted increases in CYP1A1 mRNA [1].

In Vivo Body Mass & CYP1A1
Head-to-head
β-NF: 12% body mass loss, broad CYP1A1 mRNA elevation; α-NF: no loss, minor induction
Systemic vs tissue-selective induction context
Rat intraperitoneal model
In Vivo Toxicology CYP1A1 Induction Organ-Specific Metabolism

Robust In Vivo Chemoprevention in Murine Models

In a long-term carcinogenesis study, pretreatment with β-naphthoflavone provided substantial protection against 3-methylcholanthrene (MC)-induced tumorigenesis in mice. Among highly responsive inbred strains, β-naphthoflavone pretreatment reduced cancer-related mortality by 100% in C57BL/6 mice, 89% in BALB/c mice, and 65% in C3H mice, compared to a 50% reduction in Swiss mice and 23% in DBA/2 mice [1].

Chemoprevention Model
Model-response
100% cancer mortality reduction in C57BL/6 mice (β-NF vs vehicle)
Reported model endpoint reduction context
MC-induced tumorigenesis; 1-year observation
Chemoprevention Carcinogenesis Polycyclic Aromatic Hydrocarbons

Distinct Pharmacokinetics and Autoinduction Profile

The pharmacokinetic behavior of β-naphthoflavone in rats is characterized by a high blood clearance (130 mL/min/kg), a large volume of distribution (6 L/kg), and extensive plasma protein binding (96%). Notably, it also exhibits time-dependent pharmacokinetics due to autoinduction of its own metabolism, a feature that distinguishes it from compounds with linear, dose-proportional kinetics [1].

PK Autoinduction
Reported
CL 130 mL/min/kg, Vd 6 L/kg, protein binding 96%, time-dependent PK
Non-linear PK profile for dose-model interpretation
Rat IV bolus study
Pharmacokinetics Autoinduction In Vivo Disposition

Beta-Naphthoflavanone Application Scenarios


Positive Control for AhR Activation Assays

Beta-naphthoflavanone is the superior choice as a positive control in AhR reporter assays due to its 3.8-fold greater potency (EC50 = 79 nM) compared to α-naphthoflavone (EC50 = 300 nM) in yeast-based systems [1]. Its high potency allows for the use of lower concentrations, minimizing potential cytotoxicity or off-target effects while ensuring robust signal transduction for reliable assay validation.

Systemic CYP1A1 Induction in In Vivo Studies

In rat models, β-naphthoflavone is the preferred tool for achieving broad and robust systemic induction of CYP1A1, as evidenced by dramatic mRNA elevation in liver, lung, heart, and kidney [1]. Its unique physiological impact, including significant body mass loss, makes it ideal for studies on the metabolic consequences of sustained AhR activation, whereas α-naphthoflavone is unsuitable for this purpose.

Chemoprevention Studies with PAH Carcinogens

Beta-naphthoflavanone is the compound of choice for in vivo chemoprevention studies in mice. It has a proven, quantitative track record of achieving near-complete protection (100% reduction in cancer mortality in C57BL/6 mice) against 3-methylcholanthrene-induced tumorigenesis [1]. This established efficacy provides a robust benchmark for evaluating novel chemopreventive agents and for studying the underlying protective mechanisms of enzyme induction.

Model Compound for Time-Dependent Pharmacokinetics

For research focused on non-linear pharmacokinetics and enzyme autoinduction, β-naphthoflavone serves as a well-characterized model compound. Its documented high clearance (130 mL/min/kg), extensive protein binding (96%), and time-dependent disposition in rats provide a defined experimental system for studying the in vivo consequences of P450IA enzyme induction on drug metabolism and disposition [1].

Application
Selection Property
Validation Focus
AhR reporter assay control
Agonist potency context
Reporter signal-to-noise and EC50 review
Systemic CYP1A1 induction model
Organ-wide induction profile
Tissue-specific CYP1A1 mRNA endpoints
Chemical carcinogenesis chemoprevention model
Model endpoint response context
Cancer mortality endpoint in murine strains
Time-dependent PK autoinduction studies
Autoinduction and non-linear PK
Clearance and exposure-time relationship

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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